{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile
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Overview
Description
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile is a chemical compound with the molecular formula C16H9F2NS2 It is known for its unique structure, which includes a benzothiophene core substituted with fluorine and a sulfanyl group
Preparation Methods
The synthesis of {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-fluoro-2-[(4-fluorophenyl)sulfanyl]aniline. This intermediate is then subjected to a series of reactions, including nitrile formation, to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar compounds to {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile include:
5-Fluoro-2-[(4-fluorophenyl)sulfanyl]aniline: Shares a similar core structure but lacks the nitrile group.
5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-3-methyl-1-benzothiophene: Differs by the presence of a methyl group instead of the acetonitrile moiety.
Properties
CAS No. |
820975-39-1 |
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Molecular Formula |
C16H9F2NS2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[5-fluoro-2-(4-fluorophenyl)sulfanyl-1-benzothiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C16H9F2NS2/c17-10-1-4-12(5-2-10)20-16-13(7-8-19)14-9-11(18)3-6-15(14)21-16/h1-6,9H,7H2 |
InChI Key |
MVORDDVGGYQHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C3=C(S2)C=CC(=C3)F)CC#N |
Origin of Product |
United States |
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